2-(Benzo[d]oxazol-5-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-BAA involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of Lewis acid . Another synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .
Molecular Structure Analysis
The structure of 2-BAA exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen .
Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . Oxazole nucleus is heterocyclic five-membered ring that seemed to be investigated in the advancement of novel compounds which shows favorable biological activities .
Physical And Chemical Properties Analysis
2-BAA is a white crystalline solid with a molecular weight of 180.2 g/mol and a melting point of 174-176 °C. The structure of 2-BAA exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Scientific Research Applications
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- Application: Benzoxazole derivatives have been synthesized and evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .
- Method: The compounds were synthesized from 2-(benzo[d]oxazol-2-yl)aniline and evaluated using in vitro anti-inflammatory studies .
- Results: The results showed that certain compounds exhibited good efficacy with percentage inhibition of 74.26±1.04, 80.16±0.24, and 70.24±0.68 for membrane stabilization activity .
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- Application: Certain benzoxazole derivatives have shown improved antimicrobial activity against various strains of bacteria .
- Method: The presence of electron withdrawing groups in the benzoxazole derivatives was found to improve the antimicrobial activity .
- Results: The results indicated improved antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger .
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Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibitors
- Application: A chain of oxazole derivatives were synthesized and checked for PTP-1B inhibitory activity. Protein tyrosine phosphatase-1B (PTP-1B) has been found important for the treatment of diabetes and obesity .
- Method: The compounds were synthesized and their inhibitory activity was evaluated .
- Results: Out of all compounds, two exhibited the most promising activity .
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- Application: Benzoxazoles have been found to have hypoglycemic effects, making them potentially useful in the treatment of diabetes .
- Method: The hypoglycemic activity was evaluated in animal models .
- Results: Quantitative hypoglycemic data was obtained, but specific results were not provided in the source .
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- Application: Benzoxazoles have been found to have herbicidal effects, making them potentially useful in the field of agriculture .
- Method: The herbicidal activity was evaluated in plant models .
- Results: Quantitative herbicidal data was obtained, but specific results were not provided in the source .
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- Application: Some benzoxazole derivatives have been evaluated for their H2-antagonist activity, which could make them useful in the treatment of conditions like peptic ulcers .
- Method: The H2-antagonist activity was evaluated in vitro .
- Results: Quantitative H2-antagonist data was obtained, but specific results were not provided in the source .
Future Directions
properties
IUPAC Name |
2-(1,3-benzoxazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)4-6-1-2-8-7(3-6)10-5-13-8/h1-3,5H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRDBFTKHVMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363024 | |
Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzoxazol-5-yl)acetic acid | |
CAS RN |
153810-37-8 | |
Record name | 2-(Benzo[d]oxazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.